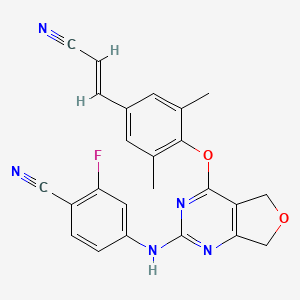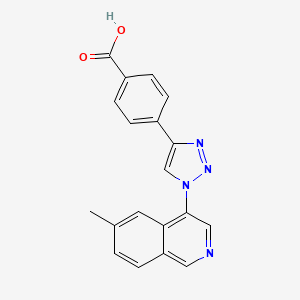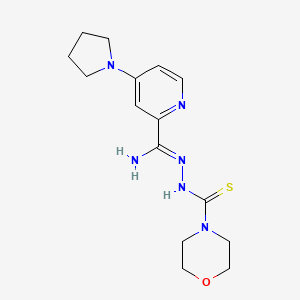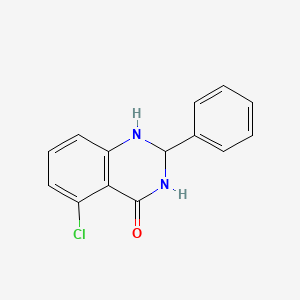
Pbrm1-BD2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pbrm1-BD2-IN-3 is a potent inhibitor of the second bromodomain of Polybromo 1 (PBRM1), a subunit of the PBAF chromatin remodeling complex. This compound has shown significant potential in cancer research, particularly in targeting clear cell renal cell carcinoma, where PBRM1 is frequently mutated .
Preparation Methods
The synthesis of Pbrm1-BD2-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Pbrm1-BD2-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pbrm1-BD2-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of bromodomains in chromatin remodeling and gene regulation.
Biology: It helps in understanding the role of PBRM1 in cellular processes such as DNA repair, transcription, and cell cycle regulation.
Medicine: It is being investigated as a potential therapeutic agent for cancers where PBRM1 is mutated, such as clear cell renal cell carcinoma.
Mechanism of Action
Pbrm1-BD2-IN-3 exerts its effects by selectively binding to the second bromodomain of PBRM1. This binding disrupts the interaction between PBRM1 and acetylated histones, thereby inhibiting the chromatin remodeling activity of the PBAF complex. The molecular targets involved include acetylated lysine residues on histone proteins, and the pathways affected include those related to gene expression and cellular growth .
Comparison with Similar Compounds
Pbrm1-BD2-IN-3 is unique in its high selectivity for the second bromodomain of PBRM1. Similar compounds include:
Pbrm1-BD3-IN-1: An inhibitor targeting the third bromodomain of PBRM1.
Pbrm1-BD4-IN-2: An inhibitor targeting the fourth bromodomain of PBRM1.
SMARCA2 and SMARCA4 inhibitors: These compounds target bromodomains in other chromatin remodeling complexes but lack the selectivity for PBRM1.
This compound stands out due to its specificity and potency, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
5-chloro-2-phenyl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8,13,16H,(H,17,18) |
InChI Key |
ODBQDJLEOQRRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
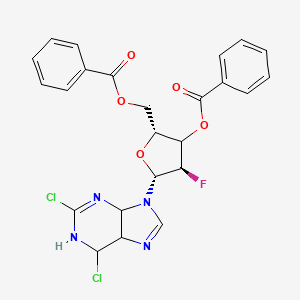
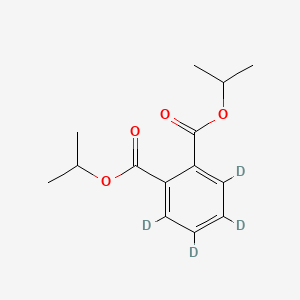


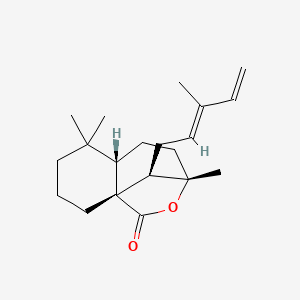
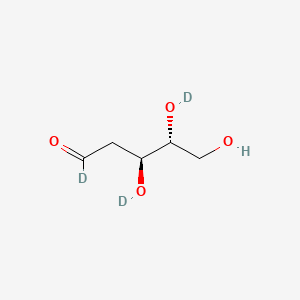
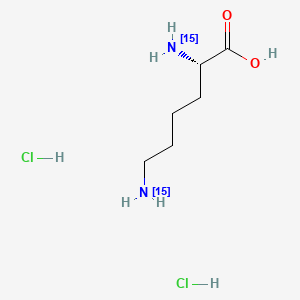

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
